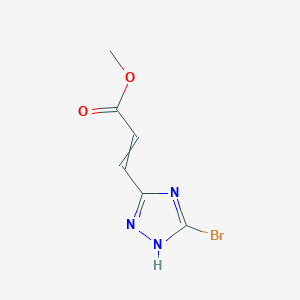

Methyl (Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate

Description

Methyl (Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate is a brominated triazole derivative featuring an acrylate ester group. Its molecular formula is C₇H₇BrN₃O₂, with a molecular weight of 261.06 g/mol and a purity of 95% (MFCD22056546) . The compound’s structure combines a 1,2,4-triazole ring brominated at the 3-position with a (Z)-configured acrylate ester side chain. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and polymer science.

Properties

IUPAC Name |

methyl 3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMPNKYGEMQZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=NNC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Acrylation: The brominated triazole is then reacted with methyl acrylate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles.

Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Addition: Electrophiles like halogens or nucleophiles like Grignard reagents can be used.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-triazole derivative, while addition of a Grignard reagent to the acrylate moiety would yield a substituted alkane.

Scientific Research Applications

Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Differences

- Acrylate vs. Carboxylate Esters : The acrylate group in the target compound offers conjugation for Michael additions or polymerizations, whereas carboxylate esters (e.g., Methyl 5-bromo-4H-triazole-3-carboxylate) are more rigid and less reactive toward nucleophiles.

- Bromine Position : Bromine at the 5-yl position (target compound) vs. 1-yl (Methyl (3-bromo-1H-triazol-1-yl)acetate) alters electronic distribution, affecting substitution reactions.

- Propanoic Acid Derivative: The carboxylic acid in 3-(3-bromo-1H-triazol-5-yl)propanoic acid enables hydrogen bonding and salt formation, contrasting with the ester’s hydrophobicity .

Research Findings and Trends

- Crystallographic Analysis: The monoclinic crystal system of the Schiff base analog (CCDC 829447) underscores the role of triazole rings in stabilizing molecular conformations .

- Purity and Commercial Availability : High-purity analogs (95–98%) listed in indicate industrial interest in brominated triazoles as scalable intermediates.

- Computational Modeling: notes the need for DFT studies on triazole derivatives, suggesting opportunities to predict reactivity and optimize synthesis .

Biological Activity

Methyl (Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring that is known for its diverse biological activities. The presence of the triazole moiety is crucial as it allows for interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Compounds containing triazole structures have demonstrated considerable antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against a range of pathogens including bacteria, fungi, and viruses. For instance, the broad-spectrum activity of triazoles has been utilized in antifungal treatments like fluconazole and ketoconazole, which target fungal cell membranes and inhibit ergosterol synthesis .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and disrupting cellular signaling pathways. For example, the synthesis of specific triazole compounds has been linked to significant anticancer activity in vitro against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Synthesis and Evaluation

A notable study focused on synthesizing this compound and evaluating its biological activity. The compound was synthesized using a straightforward method involving the reaction of methyl acrylate with 3-bromo-1H-1,2,4-triazole under specific conditions to optimize yield and purity. The synthesized compound was then tested for its antimicrobial and anticancer activities.

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition at 50 µg/mL |

| Anticancer | HeLa Cells | IC50 = 20 µM |

| Anti-inflammatory | RAW 264.7 Macrophages | Reduced TNF-alpha levels |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Triazoles can act as enzyme inhibitors by mimicking substrates or binding to active sites.

- Signal Transduction Modulation : They may interfere with signaling pathways that regulate cell growth and apoptosis.

Q & A

Q. Key Considerations :

- Protect the triazole NH group with tert-butyloxycarbonyl (Boc) to prevent side reactions .

- Monitor regioselectivity via LC-MS to avoid 1,5-disubstituted triazole byproducts .

Advanced: How can the antimicrobial activity of this compound be systematically evaluated?

Answer:

Follow a multi-tiered approach:

- In Vitro Assays :

- Mechanistic Studies :

Table 2 : Example MIC/MBC Data for Triazole Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen | Reference |

|---|---|---|---|---|

| Analog with N-ethyl | 31.25 | 62.5 | P. aeruginosa | |

| Analog with N-methyl | 62.5 | 125 | S. aureus |

Advanced: What strategies mitigate degradation of the bromo-triazole group during long-term storage?

Answer:

The bromine atom increases susceptibility to hydrolysis and photolysis. Stabilization methods:

- Storage Conditions :

- Formulation :

Basic: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

- Reactivity Hotspots :

- Degradation Pathways :

Advanced: How to design analogs to improve the compound’s bioavailability while retaining activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.